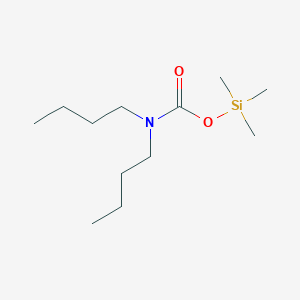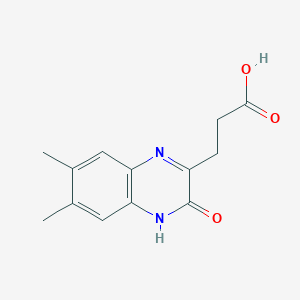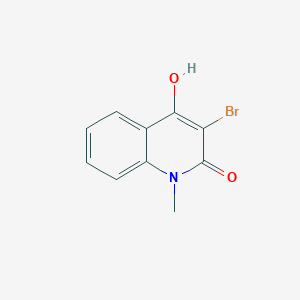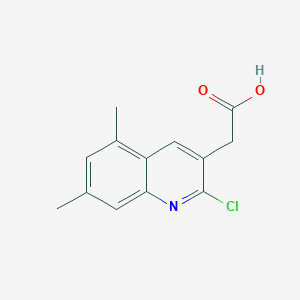
3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine is a versatile chemical compound with a molecular weight of 247 g/mol. It is known for its unique blend of reactivity and stability, making it a valuable asset for advanced research and development projects . This compound is characterized by the presence of dichloro and trifluoroethoxy groups attached to a pyridazine ring, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process has been reported to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Addition Reactions: The trifluoroethoxy group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include substituted pyridazines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit the synthesis of essential biomolecules in microorganisms, leading to their death or inhibition of growth. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Known for its stability and reactivity, suitable for various chemical reactions.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: Evaluated for anti-cancer and anti-diabetic properties.
Uniqueness
3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine stands out due to its unique combination of dichloro and trifluoroethoxy groups, which impart distinct reactivity and stability. This makes it particularly valuable for advanced research and development projects .
Propiedades
Número CAS |
1346698-20-1 |
|---|---|
Fórmula molecular |
C6H3Cl2F3N2O |
Peso molecular |
247.00 g/mol |
Nombre IUPAC |
3,4-dichloro-5-(2,2,2-trifluoroethoxy)pyridazine |
InChI |
InChI=1S/C6H3Cl2F3N2O/c7-4-3(1-12-13-5(4)8)14-2-6(9,10)11/h1H,2H2 |
Clave InChI |
HFACGVRQGNGQHI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=N1)Cl)Cl)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863166.png)


![1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11863183.png)

![3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11863187.png)


![Phenol, 2-[(2-naphthalenylimino)methyl]-](/img/structure/B11863197.png)

![11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B11863208.png)

![Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11863214.png)

